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Compound of Interest

Compound Name: 1-methyl-1H-indol-3-yl acetate

Cat. No.: B188470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methyl-1H-indol-3-yl acetate, a compound of interest in synthetic chemistry and drug
discovery. Due to the limited availability of published experimental spectra for this specific
molecule, this guide presents predicted spectroscopic data based on its chemical structure and
established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are
also included.

Chemical Structure

IUPAC Name: (1-methyl-1H-indol-3-yl) acetate Molecular Formula: C11H11NO2 Molecular
Weight: 189.21 g/mol CAS Number: 3260-63-7

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for 1-methyl-1H-indol-3-
yl acetate. These predictions are based on the analysis of the molecule's functional groups
and their expected spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (Solvent: CDCIs, Reference: TMS at 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.70 1H H-4
~7.35-7.20 3H H-5, H-6, H-7
~7.15 1H H-2
3.75 3H N-CHs
2.30 3H 0-C(=0)-CHs
Table 2: Predicted 3C NMR Data (Solvent: CDCls)
Chemical Shift (6, ppm) Carbon Type Assignment
~169.0 Quaternary C=0 (acetate)
~137.0 Quaternary C-7a
~130.0 Quaternary C-3a
~125.0 CH C-2
~122.5 CH C-6
~121.0 CH C-5
~119.0 CH C-4
~115.0 Quaternary C-3
~109.5 CH C-7
~33.0 CHs N-CHs
~21.0 CHs O-C(=0)-CHs

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)
~1760 Strong C=0 stretch (ester)
~1600, ~1480 Medium-Strong C=C stretch (aromatic)
~1220 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Relative Intensity (%) Assignment

189 High [M]* (Molecular ion)
147 High [M - CH2COJ*

146 Medium [M - CHsCOJ*

131 Medium [CoHaN]*

130 High [CoHsN]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-1H-indol-3-yl acetate in
0.5-0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference
standard (& = 0.00 ppm).

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b188470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory
Check Availability & Pricing

o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field NMR spectrometer.
o Acquire 13C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

o Use standard pulse programs for both *H and 3C NMR. For 3C, a proton-decoupled

sequence is standard.

IR Spectroscopy

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or

acetone).
o Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
o Data Acquisition:
o Place the salt plate in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Perform a background scan with a clean, empty salt plate to subtract atmospheric and

solvent absorptions.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC/MS).

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV to induce

fragmentation.
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) analyzer.

o Detection: Detect the ions and generate a mass spectrum showing the relative abundance of
each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of an
organic compound like 1-methyl-1H-indol-3-yl acetate.

Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of 1-methyl-1H-indol-3-yl
acetate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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